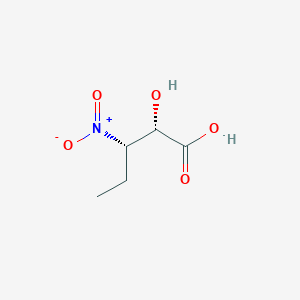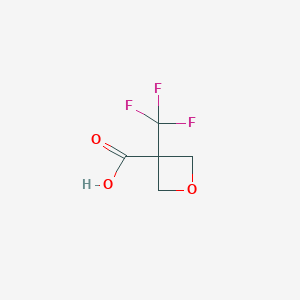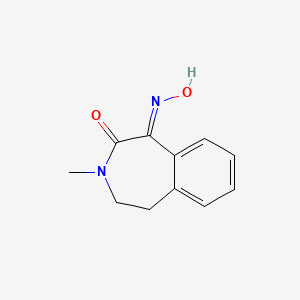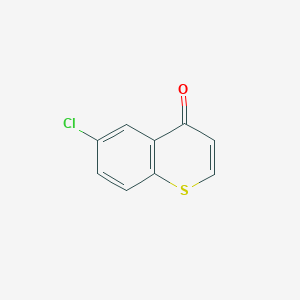![molecular formula C110H72N12 B11762987 2,6-dipyridin-2-yl-4-[3-[4-[1,2,2-tris[4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]ethenyl]phenyl]phenyl]pyridine](/img/structure/B11762987.png)
2,6-dipyridin-2-yl-4-[3-[4-[1,2,2-tris[4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]ethenyl]phenyl]phenyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dipyridin-2-yl-4-[3-[4-[1,2,2-tris[4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]ethenyl]phenyl]phenyl]pyridine is a complex organic compound with a unique structure characterized by multiple pyridine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dipyridin-2-yl-4-[3-[4-[1,2,2-tris[4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]ethenyl]phenyl]phenyl]pyridine typically involves multi-step organic reactions. The process begins with the preparation of the pyridine rings, followed by their functionalization and coupling to form the final compound. Common reagents used in these reactions include pyridine derivatives, halogenating agents, and coupling catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
化学反応の分析
Types of Reactions
2,6-dipyridin-2-yl-4-[3-[4-[1,2,2-tris[4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]ethenyl]phenyl]phenyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce reduced pyridine derivatives.
科学的研究の応用
2,6-dipyridin-2-yl-4-[3-[4-[1,2,2-tris[4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]ethenyl]phenyl]phenyl]pyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 2,6-dipyridin-2-yl-4-[3-[4-[1,2,2-tris[4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]ethenyl]phenyl]phenyl]pyridine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s multiple pyridine rings allow it to form strong coordination bonds with metal ions, which can modulate the activity of metalloenzymes or other metal-dependent biological processes.
類似化合物との比較
Similar Compounds
4’,4’‘’‘- (1,4-phenylene)bis (2,2’6’,2’'-terpyridine): Another compound with multiple pyridine rings, used in coordination chemistry and materials science.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A pincer-type compound with applications in catalysis and supramolecular chemistry.
Uniqueness
2,6-dipyridin-2-yl-4-[3-[4-[1,2,2-tris[4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]ethenyl]phenyl]phenyl]pyridine is unique due to its complex structure and the presence of multiple pyridine rings, which provide versatile coordination and reactivity properties. This makes it particularly valuable in fields requiring precise molecular interactions and advanced material properties.
特性
分子式 |
C110H72N12 |
|---|---|
分子量 |
1561.8 g/mol |
IUPAC名 |
2,6-dipyridin-2-yl-4-[3-[4-[1,2,2-tris[4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]ethenyl]phenyl]phenyl]pyridine |
InChI |
InChI=1S/C110H72N12/c1-9-53-111-93(29-1)101-65-89(66-102(119-101)94-30-2-10-54-112-94)85-25-17-21-81(61-85)73-37-45-77(46-38-73)109(78-47-39-74(40-48-78)82-22-18-26-86(62-82)90-67-103(95-31-3-11-55-113-95)120-104(68-90)96-32-4-12-56-114-96)110(79-49-41-75(42-50-79)83-23-19-27-87(63-83)91-69-105(97-33-5-13-57-115-97)121-106(70-91)98-34-6-14-58-116-98)80-51-43-76(44-52-80)84-24-20-28-88(64-84)92-71-107(99-35-7-15-59-117-99)122-108(72-92)100-36-8-16-60-118-100/h1-72H |
InChIキー |
FHVBMIPYFGDXRO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=CC(=C4)C5=CC=C(C=C5)C(=C(C6=CC=C(C=C6)C7=CC(=CC=C7)C8=CC(=NC(=C8)C9=CC=CC=N9)C1=CC=CC=N1)C1=CC=C(C=C1)C1=CC(=CC=C1)C1=CC(=NC(=C1)C1=CC=CC=N1)C1=CC=CC=N1)C1=CC=C(C=C1)C1=CC(=CC=C1)C1=CC(=NC(=C1)C1=CC=CC=N1)C1=CC=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-Chloro-6-fluorobenzyl)-1H-benzo[d]imidazole-2-thiol](/img/structure/B11762913.png)

![ethyl (2E)-2-chloro-2-[(4-ethylphenyl)hydrazinylidene]acetate](/img/structure/B11762923.png)





![3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11762968.png)

![ethyl (2E)-2-chloro-2-[(5-chloro-2-methoxyphenyl)hydrazinylidene]acetate](/img/structure/B11762974.png)
![tert-Butyl 4-hydroxy-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B11762976.png)

